![molecular formula C28H56FeNP B14132813 (S)-1-(Dicyclohexylphosphino)-2-[(R)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14132813.png)
(S)-1-(Dicyclohexylphosphino)-2-[(R)-1-(dimethylamino)ethyl]ferrocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(Dicyclohexylphosphino)-2-[®-1-(dimethylamino)ethyl]ferrocene is an organometallic compound that features a ferrocene backbone with a chiral phosphine and a chiral amine substituent. This compound is of significant interest in the field of asymmetric catalysis due to its ability to induce chirality in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Dicyclohexylphosphino)-2-[®-1-(dimethylamino)ethyl]ferrocene typically involves the following steps:
Formation of the Ferrocene Backbone: The initial step involves the synthesis of ferrocene, which is achieved by the reaction of cyclopentadienyl anion with iron(II) chloride.
Introduction of Chiral Phosphine and Amine Groups: The chiral phosphine and amine groups are introduced through a series of substitution reactions. The specific conditions, such as temperature, solvent, and catalysts, vary depending on the desired stereochemistry and yield optimization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, are common to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(Dicyclohexylphosphino)-2-[®-1-(dimethylamino)ethyl]ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium ion under mild conditions.
Reduction: The compound can be reduced back to ferrocene from ferrocenium ion.
Substitution: The phosphine and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ferrocenium salts, while substitution reactions can produce a variety of functionalized ferrocenes.
Aplicaciones Científicas De Investigación
(S)-1-(Dicyclohexylphosphino)-2-[®-1-(dimethylamino)ethyl]ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound’s ability to interact with biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its catalytic properties.
Mecanismo De Acción
The mechanism by which (S)-1-(Dicyclohexylphosphino)-2-[®-1-(dimethylamino)ethyl]ferrocene exerts its effects involves the following:
Molecular Targets: The compound interacts with various substrates through its chiral phosphine and amine groups, inducing chirality in the reaction products.
Pathways Involved: The catalytic activity is often mediated through coordination with transition metals, forming active catalytic complexes that facilitate the desired transformations.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Another ferrocene-based ligand used in catalysis.
1,2-Bis(diphenylphosphino)ethane (dppe): A common bidentate ligand in coordination chemistry.
Uniqueness
(S)-1-(Dicyclohexylphosphino)-2-[®-1-(dimethylamino)ethyl]ferrocene is unique due to its dual chiral centers, which provide enhanced enantioselectivity in catalytic reactions compared to other similar compounds. This makes it particularly valuable in the synthesis of chiral molecules.
Propiedades
Fórmula molecular |
C28H56FeNP |
|---|---|
Peso molecular |
493.6 g/mol |
Nombre IUPAC |
carbanide;cyclopentane;(1R)-1-(2-dicyclohexylphosphanylcyclopentyl)-N,N-dimethylethanamine;iron(2+) |
InChI |
InChI=1S/C21H40NP.C5H10.2CH3.Fe/c1-17(22(2)3)20-15-10-16-21(20)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19;1-2-4-5-3-1;;;/h17-21H,4-16H2,1-3H3;1-5H2;2*1H3;/q;;2*-1;+2/t17-,20?,21?;;;;/m1..../s1 |
Clave InChI |
KDKOIQJHENFUNB-WDFUYNTASA-N |
SMILES isomérico |
[CH3-].[CH3-].C[C@H](C1CCCC1P(C2CCCCC2)C3CCCCC3)N(C)C.C1CCCC1.[Fe+2] |
SMILES canónico |
[CH3-].[CH3-].CC(C1CCCC1P(C2CCCCC2)C3CCCCC3)N(C)C.C1CCCC1.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


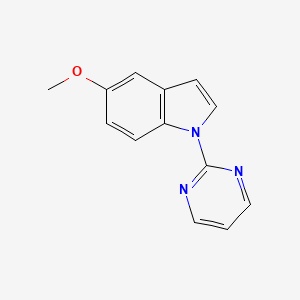




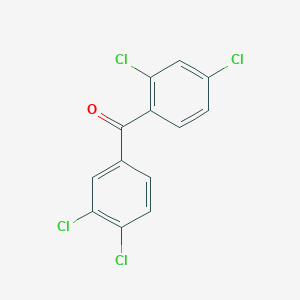

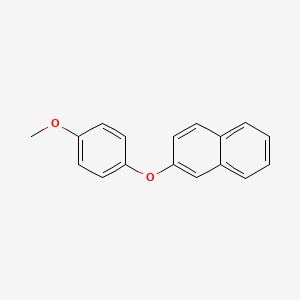
![3-[3-(dimethylamino)propyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B14132805.png)
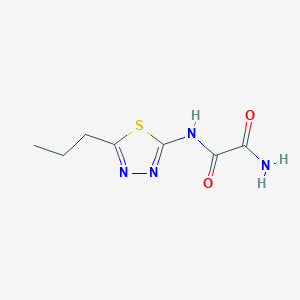
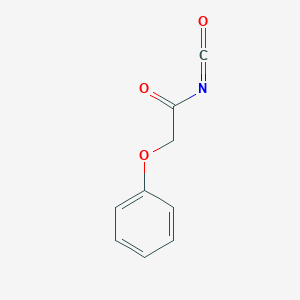
![(S)-2-((1S,3R,4S)-Quinuclidin-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one hydrochloride](/img/structure/B14132822.png)
![9-[2,6-Di(carbazol-9-yl)-4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]-3,6-dimethylcarbazole](/img/structure/B14132823.png)
![N-cyclooctyl-3-{(4S)-2,5-dioxo-1-[(1S)-1-phenylethyl]imidazolidin-4-yl}propanamide](/img/structure/B14132824.png)
